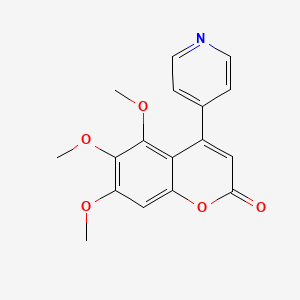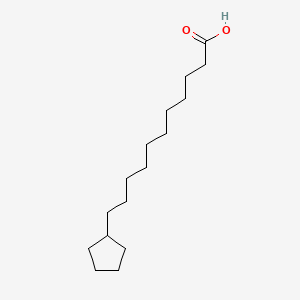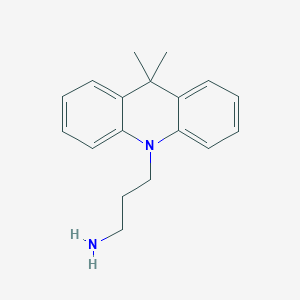
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C9H19O4P It is a diethyl ester derivative of phosphonic acid, characterized by the presence of a 2,2-dimethyl-1-oxopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester can be synthesized through the esterification of phosphonic acid with diethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phosphonic acid+Diethyl alcohol→Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phosphonic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its reactivity with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, dimethyl ester
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, monoethyl ester
- Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, triethyl ester
Uniqueness
Phosphonic acid, (2,2-dimethyl-1-oxopropyl)-, diethyl ester is unique due to its specific ester configuration and the presence of the 2,2-dimethyl-1-oxopropyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
1489-89-0 |
|---|---|
Formule moléculaire |
C9H19O4P |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)8(10)9(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
RPMLFEYJLCDKFM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)C(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)



![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)

![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)




![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
